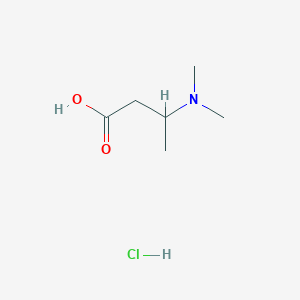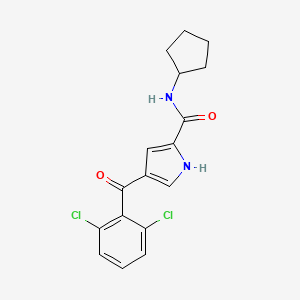![molecular formula C16H28N2O2 B2392679 N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2361704-55-2](/img/structure/B2392679.png)
N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, also known as EPP, is a synthetic compound that has been increasingly used in scientific research due to its potential therapeutic applications. EPP belongs to the class of piperidine derivatives and is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).
作用機序
N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide exerts its effects by inhibiting the enzyme MAGL, which is responsible for the degradation of 2-AG. By inhibiting MAGL, this compound increases the levels of 2-AG, which then activates the cannabinoid receptors CB1 and CB2, leading to the anti-inflammatory, analgesic, and anxiolytic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of MAGL activity, the increase in 2-AG levels, the activation of cannabinoid receptors, and the reduction of pain, inflammation, and anxiety-like behavior in animal models. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One advantage of using N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in lab experiments is its potent and selective inhibition of MAGL, which allows for the specific modulation of 2-AG levels and the activation of cannabinoid receptors. However, one limitation of using this compound is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the research on N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, including:
1. The development of novel this compound derivatives with improved potency, selectivity, and safety profiles.
2. The evaluation of the therapeutic potential of this compound in various diseases, including pain, inflammation, anxiety, and cancer.
3. The investigation of the molecular mechanisms underlying the effects of this compound on MAGL, 2-AG, and cannabinoid receptors.
4. The exploration of the potential interactions of this compound with other signaling pathways and neurotransmitter systems.
5. The translation of the preclinical findings on this compound into clinical trials for the treatment of various diseases.
合成法
The synthesis of N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide involves the condensation of N-ethyl-2-oxoethylamine with 4-methyl-4-propan-2-ylpiperidine-1-carboxylic acid, followed by the addition of acetic anhydride and prop-2-enoyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and cancer. This compound has been shown to increase the levels of 2-AG, which is a potent endocannabinoid that has anti-inflammatory and analgesic effects. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic drug. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-6-14(19)17(7-2)12-15(20)18-10-8-16(5,9-11-18)13(3)4/h6,13H,1,7-12H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFXMOMECMEFAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)(C)C(C)C)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
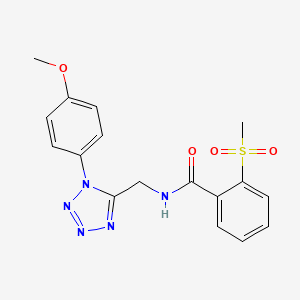
![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)

![[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester](/img/structure/B2392602.png)
![Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2392607.png)
![4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392609.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2392610.png)
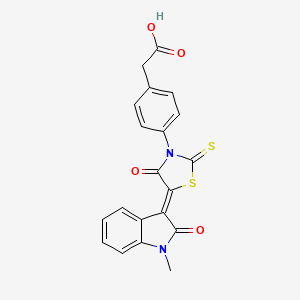
![2-[6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2392613.png)
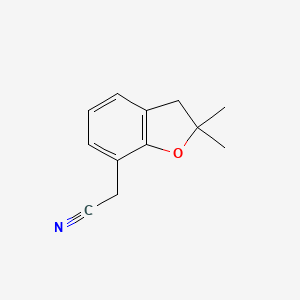
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)
